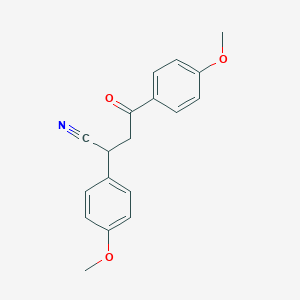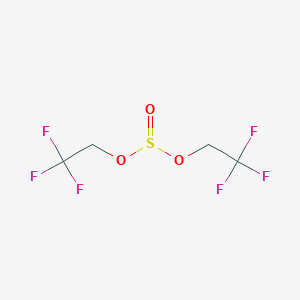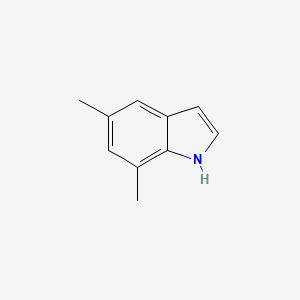
5,7-二甲基-1H-吲哚
概述
描述
5,7-Dimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . The addition of methyl groups at the 5 and 7 positions of the indole ring can influence the compound’s chemical properties and biological activities.
科学研究应用
5,7-Dimethyl-1H-indole has a wide range of applications in scientific research:
未来方向
作用机制
Target of Action
5,7-Dimethyl-1H-indole, like other indole derivatives, is known to interact with multiple receptors . The indole scaffold has been found in many important synthetic drug molecules, which bind with high affinity to these receptors . This broad-spectrum interaction makes indole derivatives valuable for developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes and functions.
Biochemical Pathways
Indole derivatives, including 5,7-Dimethyl-1H-indole, can affect various biochemical pathways. For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication . Additionally, indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, is an example of a natural compound containing an indole nucleus
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that 5,7-dimethyl-1h-indole may have diverse molecular and cellular effects
生化分析
Biochemical Properties
5,7-Dimethyl-1H-indole, like other indole derivatives, has been found to interact with multiple receptors, contributing to its broad-spectrum biological activities . It is involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules
Cellular Effects
5,7-Dimethyl-1H-indole has been found to have various effects on different types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 5,7-Dimethyl-1H-indole involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, contributing to its broad range of biological activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7-Dimethyl-1H-indole can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of 5,7-Dimethyl-1H-indole can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
5,7-Dimethyl-1H-indole is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels
Transport and Distribution
5,7-Dimethyl-1H-indole is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can also affect its localization or accumulation
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-1H-indole can be achieved through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method is the Leimgruber-Batcho indole synthesis, which uses o-nitrotoluene and ethyl glyoxalate as starting materials .
Industrial Production Methods: Industrial production of 5,7-Dimethyl-1H-indole typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure minimal by-products and high purity of the final product .
化学反应分析
Types of Reactions: 5,7-Dimethyl-1H-indole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid
Major Products Formed:
Oxidation: Indole-2,3-diones
Reduction: Reduced indole derivatives
Substitution: Halogenated, nitrated, and sulfonated indole derivatives
相似化合物的比较
Indole: The parent compound, known for its wide range of biological activities.
3-Methylindole: Another methylated indole derivative with distinct chemical properties and biological activities.
5-Methoxyindole: A methoxy-substituted indole with unique pharmacological effects.
Uniqueness of 5,7-Dimethyl-1H-indole: The presence of methyl groups at the 5 and 7 positions of the indole ring imparts unique chemical and biological properties to 5,7-Dimethyl-1H-indole. These modifications can enhance its stability, reactivity, and interaction with biological targets, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
5,7-dimethyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-7-5-8(2)10-9(6-7)3-4-11-10/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHNMQQXLMOZKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=CN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343385 | |
| Record name | 5,7-Dimethylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54020-53-0 | |
| Record name | 5,7-Dimethylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5,7-Dimethyl-1H-indole-2,3-dione having four molecules in its asymmetric unit?
A1: The fact that 5,7-Dimethyl-1H-indole-2,3-dione crystallizes with four molecules in the asymmetric unit [] suggests that these molecules can pack in a variety of ways within the crystal lattice. This information, along with details about the hydrogen bonding patterns, can be valuable for understanding the compound's physical properties, such as solubility and melting point.
Q2: How does the planarity of the 5,7-Dimethyl-1H-indole-2,3-dione molecule relate to its crystal structure?
A2: The abstract highlights that the molecules of 5,7-Dimethyl-1H-indole-2,3-dione are nearly planar []. This planarity likely influences how the molecules stack and interact within the crystal lattice, contributing to the overall stability and arrangement observed in the crystal structure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
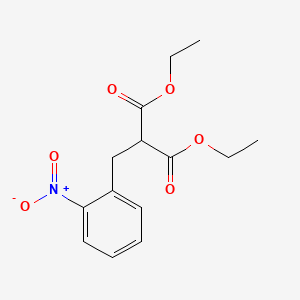
![2,4(1H,3H)-Pyrimidinedione, 6-[(4-fluorophenyl)methyl]-](/img/structure/B1330541.png)
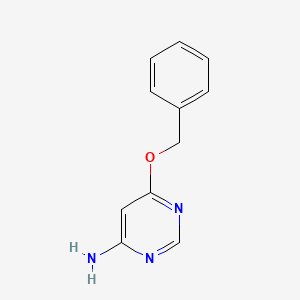
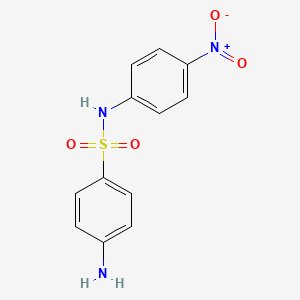
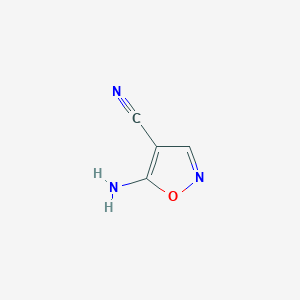
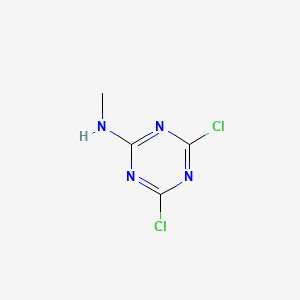
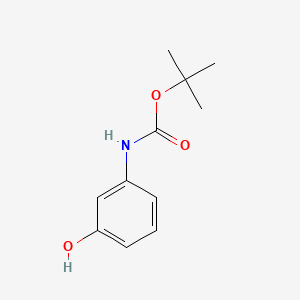
![2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol](/img/structure/B1330552.png)
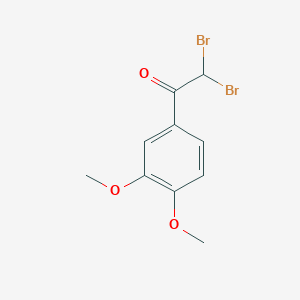
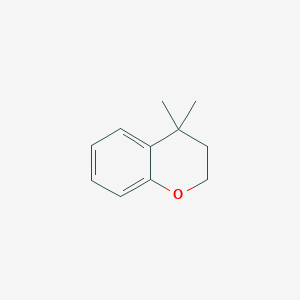
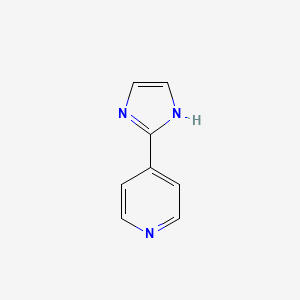
![7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine](/img/structure/B1330559.png)
